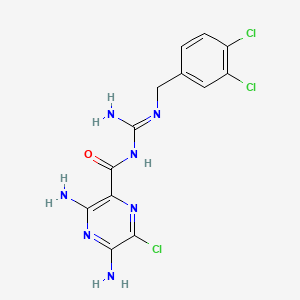

3',4'-Dichlorobenzamil

説明

Research Significance and Context of 3',4'-Dichlorobenzamil as a Pharmacological Probe

The primary significance of this compound in research lies in its function as an inhibitor of the sodium-calcium exchanger (NCX). rti.orgjpp.krakow.pl The NCX is a crucial membrane protein responsible for maintaining calcium homeostasis in a variety of cells by extruding calcium ions in exchange for sodium ions. By blocking this exchanger, DCB allows researchers to investigate the physiological roles of the NCX in different tissues and cell types.

In cardiac research, for instance, DCB has been used to study the role of the NCX in heart muscle contraction. pnas.orgpnas.org Studies on guinea pig papillary muscles have shown that DCB can decrease contractile force, indicating that the NCX plays a role in calcium influx under normal conditions. pnas.orgpnas.org Furthermore, DCB has been observed to inhibit the positive inotropic effects of certain drugs, further highlighting its utility in dissecting the mechanisms of cardiac function. pnas.org Research on cultured cardiac ventricular myocytes from chick embryos demonstrated that DCB accentuates the effects of increased extracellular potassium and calcium, suggesting its impact on the heart's electrical activity. nih.gov

The utility of DCB extends to the study of smooth muscle function. In rat detrusor smooth muscle, DCB was found to inhibit relaxation induced by hydrophobic bile acids, suggesting that this relaxation is mediated by the NCX. nih.gov This has potential implications for understanding and treating lower urinary tract syndromes. nih.gov

Beyond its effects on the NCX, research has revealed that DCB can also interact with other ion channels. For example, it has been shown to block a palytoxin-induced cation channel in cultured rat aortic myocytes. nih.gov Additionally, studies have demonstrated that DCB can activate large-conductance Ca2+-activated K+ (BKCa) channels in human umbilical vein endothelial cells and mouse aortic smooth muscle cells. jpp.krakow.pl This broader activity profile necessitates careful interpretation of experimental results but also opens avenues for investigating the interplay between different ion transport systems.

More recently, DCB has been identified as a compound that can disrupt the digestive vacuole of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This finding suggests a potential new avenue for antimalarial drug development. nih.gov

Interactive Data Table: Investigated Effects of this compound

| Biological System | Observed Effect | Primary Target Investigated | Reference |

| Guinea Pig Cardiac Papillary Muscles | Decreased contractile force | Sodium-Calcium Exchanger (NCX) | pnas.orgpnas.org |

| Cultured Chick Embryo Cardiac Myocytes | Accentuation of effects of increased extracellular potassium and calcium | Sodium-Calcium Exchanger (NCX) | nih.gov |

| Rat Detrusor Smooth Muscle | Inhibition of relaxation induced by hydrophobic bile acids | Sodium-Calcium Exchanger (NCX) | nih.gov |

| Cultured Rat Aortic Myocytes | Blockade of palytoxin-induced cation channel | Palytoxin-induced cation channel | nih.gov |

| Human Umbilical Vein Endothelial Cells & Mouse Aortic Smooth Muscle Cells | Activation of large-conductance Ca2+-activated K+ (BKCa) channels | BKCa channels | jpp.krakow.pl |

| Plasmodium falciparum | Disruption of the digestive vacuole | Digestive vacuole | nih.gov |

Historical Perspective of this compound Research Trajectories

The research trajectory of this compound is closely linked to the broader history of ion channel and transporter research. Early investigations into amiloride (B1667095) and its analogs, including DCB, focused on their effects on sodium transport, particularly in the context of their diuretic properties.

A significant turning point in DCB research was the discovery of its potent inhibitory effect on the Na+/Ca2+ exchanger. pnas.orgpnas.orgpsu.edu This finding, emerging from structure-activity relationship studies of amiloride analogs, established DCB as a key pharmacological tool for studying this specific transporter. pnas.orgpnas.org Early studies in the 1980s, such as those on guinea pig heart preparations, were pivotal in demonstrating the role of the NCX in cardiac contractility and calcium homeostasis. pnas.orgpnas.org

Subsequent research expanded the application of DCB to a wider range of physiological systems. For example, its use in studies of rod photoreceptors helped to differentiate the roles of the cGMP-activated channel and the Na+/Ca2+ exchanger in phototransduction. psu.edu

The journey of this compound from a simple amiloride analog to a widely used pharmacological probe illustrates the dynamic nature of scientific inquiry. Its history reflects the progressive unraveling of complex physiological processes and the continuous refinement of our understanding of how small molecules can be used to probe cellular function.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-diamino-6-chloro-N-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N7O/c14-6-2-1-5(3-7(6)15)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHKWEFWXCCNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922105 | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166-01-4 | |

| Record name | 3',4'-Dichlorobenzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Experimental Models for Investigating 3 ,4 Dichlorobenzamil Bioactivity

In Vitro Cellular Models

In vitro models, including primary cell cultures, established cell lines, and subcellular preparations, have been instrumental in dissecting the specific cellular and molecular targets of 3',4'-Dichlorobenzamil.

Isolated Primary Cell Cultures

Primary cells, derived directly from tissues, offer a physiologically relevant system to study the effects of chemical compounds on cellular behavior.

Rod Photoreceptors: In vertebrate rod photoreceptors, this compound has been shown to completely suppress the dark current and the light response. It achieves this by blocking both the light-regulated and the cyclic GMP-regulated conductances. This suggests that the compound interferes with the normal functioning of ion channels crucial for phototransduction.

Frog Atrial Myocytes: Studies on single frog atrial cells have revealed that this compound inhibits myocardial Ca2+ and K+ currents. jpp.krakow.pl In Na+-loaded myocytes, it blocks "creep currents," which are indicative of the electrogenic activity of the Na+-Ca2+ exchange carrier. jpp.krakow.pl In frog atrial muscle strips, pretreatment with this compound in concentrations of 10-100 microM resulted in a dose-dependent inhibition of contractures induced by calcium re-admission. nih.gov However, it did not inhibit contractures elicited by a sodium-deficient saline, suggesting it does not substantially block Ca2+ influx via Na+-Ca2+ exchange under these conditions. nih.gov The compound was also observed to shorten the plateau duration of action potentials in these cells, an effect attributed to the blockade of Na+ currents through modified L-type Ca2+ channels. nih.gov

Human Umbilical Vein Endothelial Cells (HUVECs): In cultured HUVECs, this compound has been found to reversibly activate large-conductance Ca2+-activated K+ (BKCa) channels. This activation is achieved by increasing the sensitivity of the BKCa channels to both cytosolic free Ca2+ and membrane potential. jpp.krakow.plnih.gov Under hypoxic conditions, the compound was shown to inhibit the hypoxia-induced increase in intracellular Ca2+ concentration and subsequent activation of phospholipase A2, indicating a role for the Na+/Ca2+ exchanger in this process. unamur.be

Mouse Aortic Smooth Muscle Cells (MASMCs): Similar to its effects on HUVECs, this compound also activates BKCa channels in freshly isolated mouse aortic smooth muscle cells. jpp.krakow.plnih.gov The mechanism of action appears to be consistent, involving an increased sensitivity of the channels to intracellular calcium and membrane voltage. jpp.krakow.plnih.gov

Established Cell Lines

Established cell lines provide a consistent and reproducible system for studying cellular processes.

CHO-AP1 Cells: While specific studies focusing on the effects of this compound on CHO-AP1 cells are limited, research on other cell lines provides insights into its potential activities. For example, in leukemia cells, inhibitors of the Na+/Ca2+ exchanger, such as this compound, did not show a selective effect on the viability of imatinib-resistant cells compared to sensitive cells.

Subcellular Preparations

Subcellular preparations allow for the investigation of a compound's effects on specific cellular components in isolation.

Isolated Sarcolemmal Vesicles: Research on cardiac sarcolemmal vesicles has been crucial in identifying this compound as a potent inhibitor of Na+-Ca2+ exchange. nih.gov These preparations have allowed for the direct measurement of ion flux across the cell membrane, confirming the inhibitory action of the compound on this key ion transport mechanism.

Rod Disk Membranes: In rod disk membranes, this compound blocks a cGMP-induced Ca++ flux. This finding, coupled with its effects on the plasma membrane, supports the hypothesis that the Ca++ flux mechanism in the disk membrane and the light-regulated conductance in the plasma membrane may be identical.

Ex Vivo Organ and Tissue Preparations

Ex vivo models, using intact organs or tissues, provide a bridge between in vitro cellular studies and in vivo whole-organism responses.

Isolated Cardiac Tissue

Myocardial Cell Aggregates: In cultured myocardial cell aggregates from 7-day-old chick embryos, this compound accentuated the decrease in beating rate caused by increasing extracellular potassium concentrations to a greater extent than amiloride (B1667095). It also significantly accentuated the changes in cardiac beating rate with increasing extracellular calcium concentrations, an effect not observed with amiloride.

Cardiac Purkinje Fibers: Specific experimental data on the direct electrophysiological effects of this compound on isolated cardiac Purkinje fibers is not extensively detailed in the available literature. However, studies on other cardiac preparations suggest that its ion channel blocking properties could influence the action potential characteristics of these specialized conduction fibers.

In Vivo Preclinical Animal Models

In vivo animal models are indispensable for understanding the physiological and pathological effects of chemical compounds in a whole-organism context. Preclinical studies in animals allow for the investigation of complex biological responses that cannot be fully replicated in vitro.

Small Animal Models (e.g., Rodents like Mice and Rats)

Rodents, particularly mice and rats, are the most extensively used small animal models in biomedical research due to their genetic similarity to humans, short life cycle, and the availability of well-established research techniques.

Neural

Research in rodent models has specifically investigated the role of this compound (DCB) as a Na+/Ca2+ exchanger inhibitor in the context of neuronal injury. A study in mice explored its impact on the neuroprotective effects of ischemic post-conditioning. In this model, bilateral carotid artery occlusion followed by reperfusion was used to induce cerebral infarction. The study demonstrated that ischemic post-conditioning, which involves brief, repeated cycles of ischemia and reperfusion, significantly reduced the size of the cerebral infarct and reversed the associated impairment of memory and motor coordination. However, the administration of this compound was found to abolish these neuroprotective effects, suggesting that the Na+/Ca2+ exchanger plays a crucial role in the mechanisms of ischemic post-conditioning-induced neuroprotection nih.gov.

| Treatment Group | Key Findings | Reference |

|---|---|---|

| Ischemic Post-Conditioning | Significant decrease in cerebral infarct size; Reversal of memory and motor coordination impairment. | nih.gov |

| Ischemic Post-Conditioning + this compound (0.5 and 1 mg/kg, intraperitoneal) | Abolished the neuroprotective effects of ischemic post-conditioning. | nih.gov |

Cardiac and Vascular

Currently, there is a lack of available scientific literature detailing specific functional studies on the effects of this compound on the cardiac and vascular systems in rodent models.

Non-Rodent and Large Animal Models (e.g., Frogs, Cattle)

Non-rodent and large animal models can offer unique physiological insights that are not always possible to obtain from small animal studies.

There is no available scientific literature on the electrophysiological and functional assessment of this compound in excitable tissues of non-rodent and large animal models such as frogs and cattle.

Human Stem Cell-Derived Models (e.g., hiPSC-derived cardiomyocytes)

Human induced pluripotent stem cell (hiPSC)-derived models, particularly cardiomyocytes, have emerged as a powerful in vitro tool for studying human cardiac physiology and disease, as well as for cardiotoxicity screening of compounds. These models offer the advantage of a human genetic background.

Despite the potential of hiPSC-derived cardiomyocytes for pharmacological studies, there is currently no available research in the scientific literature that specifically investigates the bioactivity or effects of this compound in these human stem cell-derived models.

Structure Activity Relationships and Analog Development for 3 ,4 Dichlorobenzamil

Comparative Analysis with Amiloride (B1667095) and its Derivatives

Amiloride itself is a pyrazine-carbonyl-guanidine that is chemically distinct from other diuretic agents. drugbank.comdrugs.com It functions by blocking the epithelial sodium channel (ENaC) in the kidneys, which leads to a decrease in sodium reabsorption and a reduction in potassium excretion. drugbank.comdrugs.comwikipedia.orgnih.gov

Modifications to the amiloride structure have led to the development of analogs with altered pharmacological profiles. For instance, the addition of two methyl groups to the terminal nitrogen of the guanidino group results in dimethyl amiloride (DMA). This modification enhances its selectivity as an inhibitor of the Na+/H+ antiporter. nih.gov Another derivative, ethylisopropyl amiloride (EIPA), also demonstrates inhibitory effects on the Na+/H+ exchanger. nih.gov

The table below illustrates the primary pharmacological targets of amiloride and some of its key derivatives.

| Compound | Primary Target(s) |

| Amiloride | Epithelial Sodium Channel (ENaC) |

| 3',4'-Dichlorobenzamil | Na+/Ca2+ Exchanger |

| Dimethyl amiloride (DMA) | Na+/H+ Antiporter |

| Ethylisopropyl amiloride (EIPA) | Na+/H+ Exchanger |

The specific placement of the chlorine atoms on the benzamil (B1198395) ring significantly influences the compound's activity. Isomers, which have the same molecular formula but different structural arrangements, can exhibit distinct biological effects. researchgate.netaskfilo.comkhanacademy.org In the case of dichlorobenzamil, the 3',4'-dichloro substitution pattern is particularly important for its inhibitory effect on the Na+/Ca2+ exchanger.

While direct comparative studies between 2',4'- and this compound are not extensively detailed in the provided results, the principle of isomeric differentiation is well-established. For example, studies on other dichlorinated compounds, such as dichlorophenyl methylsulphone, have shown that the position of chlorine atoms drastically affects their biological activity and toxicity. nih.gov The 2,6-chlorinated isomer of dichlorophenyl methylsulphone, for instance, induces necrosis in the olfactory mucosa of rats, while the 2,5-chlorinated isomer causes only minor damage. nih.gov This highlights how subtle changes in the isomeric structure can lead to significant differences in biological outcomes.

The table below summarizes the key differences between the two isomers based on general principles of SAR.

| Feature | 2',4'-Dichlorobenzamil | This compound |

| Chlorine Positions | Positions 2 and 4 on the benzyl (B1604629) ring | Positions 3 and 4 on the benzyl ring |

| Primary Activity | Less characterized for Na+/Ca2+ exchange inhibition | Potent inhibitor of the Na+/Ca2+ exchanger nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org These studies are instrumental in predicting the activity of novel molecules and optimizing lead compounds.

In QSAR, various structural descriptors are correlated with biological activity. These can include physicochemical properties like lipophilicity (log P), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters). For amiloride analogs, the lipophilicity of the substituents on the pyrazine (B50134) ring has been shown to influence their activity.

Computational methods, such as 3D-QSAR, play a significant role in understanding SAR. nih.gov These approaches use computational modeling to create a three-dimensional representation of the molecule and its interaction with the target receptor. This allows for a more detailed analysis of the structural features that are important for activity. For instance, in the development of antifungal agents, 3D-QSAR models have been used to correlate the steric and electronic fields of diacylhydrazine derivatives with their antifungal activity. nih.gov

Design and Synthesis of Novel this compound Analogs and Derivatives

The design and synthesis of new analogs of this compound are guided by the principles of SAR and QSAR. The goal is to create compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of novel analogs often involves multi-step chemical reactions to introduce specific functional groups or modify existing ones. For example, the synthesis of novel 3,4-diaryl squaric acid analogs as potential anticancer agents involved a series of reactions to create a diverse library of compounds for biological evaluation. nih.gov Similarly, the development of new pyrazolo[3,4-d]pyrimidine analogs as dual inhibitors of DHFR and TS involved a multi-step synthesis beginning with the cyclization of alkylidene malononitrile. nih.gov

Exploration of Chemical Modifications for Enhanced Selectivity and Potency

Structure-activity relationship (SAR) studies on amiloride, the parent compound of this compound, have revealed that different ion transport systems exhibit distinct pharmacological profiles. This has allowed for the strategic design of analogs with improved selectivity. Modifications to the pyrazine ring, the acylguanidine moiety, and the aromatic substituent have all been explored to modulate the inhibitory effects on targets such as the Na+/Ca2+ exchanger, the Na+/H+ exchanger, and epithelial sodium channels (ENaC).

For inhibition of the Na+/Ca2+ exchanger, a key finding has been the importance of hydrophobic substituents. The introduction of the 3',4'-dichloro substitution on the benzyl group of the benzamil scaffold significantly enhances its inhibitory potency against the NCX compared to amiloride. Further exploration of this region of the molecule has been a central theme in analog development.

Research into a series of benzamil analogs has provided insights into the impact of various substitutions on inhibitory activity. While specific IC50 values for a wide range of this compound analogs are dispersed throughout the literature, the general trends indicate that the nature and position of substituents on the benzyl ring are critical for potency. For instance, the dichlorophenyl moiety is a key contributor to the high affinity of this compound for the Na+/Ca2+ exchanger.

The following interactive table summarizes the inhibitory concentrations of this compound and related compounds against the Na+/Ca2+ exchanger, illustrating the impact of structural modifications on potency.

| Compound | Target | IC50 | Notes |

| This compound | Na+/Ca2+ exchanger | 18 µM | Significantly inhibits Ca2+ uptake in pancreatic islet cells chemicalbook.com. |

| Benzamil | Na+/Ca2+ exchanger | ~100 nM | A potent analog of amiloride medchemexpress.comnih.govprobechem.com. |

| KB-R7943 | Na+/Ca2+ exchanger | 5.1 µM | An inhibitor of the sodium-calcium exchanger medchemexpress.com. |

It is important to note that while these modifications can enhance potency for the Na+/Ca2+ exchanger, they can also affect selectivity. For example, this compound has been shown to block K+ channels and voltage-sensitive Ca2+ channels at certain concentrations, indicating a degree of off-target activity chemicalbook.com. The quest for analogs with higher selectivity remains an active area of investigation, with the goal of developing therapeutic agents with improved safety profiles.

Identification of Key Pharmacophoric Features for Target Interaction

The pharmacophore of a drug molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound and its analogs, the key pharmacophoric features for interaction with the Na+/Ca2+ exchanger have been inferred from extensive SAR studies.

The core structure of these inhibitors, derived from amiloride, presents several key interaction points:

The Pyrazine Ring: The 3,5-diamino-6-chloropyrazine moiety is a fundamental part of the scaffold. The amino groups are capable of forming hydrogen bonds with the target protein.

The Acylguanidine Group: This group is crucial for the inhibitory activity. The guanidinium (B1211019) group is protonated at physiological pH and can engage in strong ionic and hydrogen bonding interactions with negatively charged amino acid residues within the binding site of the ion transporter.

The Aromatic Moiety: In this compound, the dichlorobenzyl group represents a critical hydrophobic feature. This lipophilic portion of the molecule is believed to interact with a hydrophobic pocket in the target protein, contributing significantly to the binding affinity. The position of the chlorine atoms on the phenyl ring is also important for optimal interaction.

Based on these observations, a general pharmacophore model for benzamil-based inhibitors of the Na+/Ca2+ exchanger can be proposed. This model would include:

A Hydrogen Bond Donor/Acceptor Region: Corresponding to the pyrazine ring and its amino substituents.

A Cationic Feature: Represented by the protonated guanidinium group.

A Hydrophobic/Aromatic Region: Defined by the substituted benzyl group.

The spatial relationship between these features is critical for effective binding to the target protein. The development of more refined, three-dimensional (3D-QSAR) pharmacophore models continues to guide the design of new analogs with enhanced potency and selectivity. These models provide a more detailed understanding of the steric and electronic requirements for optimal interaction with the Na+/Ca2+ exchanger and other targets.

Future Directions and Emerging Research Avenues for 3 ,4 Dichlorobenzamil

Refinement of Ion Channel and Transporter Specificity of 3',4'-Dichlorobenzamil

A primary challenge in utilizing this compound as a research tool is its lack of absolute specificity for the Na+/Ca2+ exchanger. Future research must focus on meticulously characterizing its activity across a broad spectrum of ion channels and transporters to build a comprehensive specificity profile. This will enable researchers to better interpret experimental data and will guide the development of more selective analogs.

Studies have demonstrated that this compound affects multiple ion transport proteins. For instance, in pancreatic islet cells, it was found to potently inhibit not only the Na+/Ca2+ exchanger (IC50: 18 µM) but also voltage-sensitive Ca2+ channels (IC50: 7.5 µM) and K+ channels within a similar concentration range nih.gov. This lack of specificity complicates the attribution of observed physiological effects solely to NCX inhibition nih.gov.

Further research has shown that amiloride (B1667095) analogs, including DCB, have varying effects on different transport systems. Hydrophobic substitutions on the amiloride structure can increase activity against the Na+/Ca2+ exchanger and Ca2+ channels nih.gov. In cultured human umbilical vein endothelial cells (HUVECs) and mouse aortic smooth muscle cells, both 2',4'-DCB and 3',4'-DCB were found to activate large-conductance Ca2+-activated K+ (BK(Ca)) channels, an effect independent of their NCX inhibitory action nih.gov.

The development of newer, more selective NCX inhibitors like SEA0400, SN-6, and SAR340835 highlights the feasibility of achieving greater target specificity nih.govnih.govmedchemexpress.com. A key research direction will be to use the structure-activity relationships of amiloride analogs to guide the synthesis of novel compounds nih.gov. By systematically modifying the chemical structure of DCB, it may be possible to design derivatives with enhanced affinity for a specific ion channel or transporter while minimizing off-target effects.

| Target | Action of this compound | Cell/Tissue Type | IC50/EC50 | Reference |

| Na+/Ca2+ Exchanger (NCX) | Inhibition | Pancreatic Islet Cells | 18 µM | nih.gov |

| Voltage-Sensitive Ca2+ Channels | Inhibition | Pancreatic Islet Cells | 7.5 µM | nih.gov |

| K+ Channels | Inhibition | Pancreatic Islet Cells | Not specified | nih.gov |

| Large-Conductance Ca2+-activated K+ (BK(Ca)) Channels | Activation | Human Umbilical Vein Endothelial Cells, Mouse Aortic Smooth Muscle Cells | Not specified for 3',4'-DCB | nih.gov |

| Na+/H+ Exchanger | Inhibition | Cardiac Cell Aggregates | Not specified | nih.gov |

Integration with Multi-Omics Approaches in Cellular Systems Biology

To unravel the complex cellular consequences of this compound administration, future research should integrate its use with multi-omics technologies. Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to the modulation of multiple ion transport systems by DCB. This systems biology approach can help identify novel pathways and molecular networks affected by this compound.

For example, a multi-omics study on amiloride, a structurally related compound, was used to identify its potential for treating osteoporosis by constructing and integrating osteoporosis driver signaling networks and drug functional networks researchgate.net. This approach demonstrates a powerful method for drug repurposing and understanding the broader effects of amiloride analogs. Applying similar methodologies to this compound could reveal unexpected therapeutic applications.

By analyzing global changes in gene expression, protein levels, and metabolite concentrations in cells treated with DCB, researchers can move beyond a single-target perspective. This can elucidate the downstream effects of simultaneously altering Na+/Ca2+ exchange, Ca2+ signaling, and K+ channel activity. Such studies could identify compensatory mechanisms that cells activate in response to these perturbations and reveal novel drug targets within these pathways mdpi.commdpi.com. This approach is crucial for understanding the compound's effects in the context of complex biological systems rather than isolated molecular targets mdpi.com.

Development of Advanced In Vitro and In Silico Models for Mechanistic Studies

To dissect the precise molecular mechanisms of this compound's action, the development and application of advanced predictive models are essential. These models can help bridge the gap between molecular interactions and cellular physiological responses.

In Vitro Models: Advanced in vitro systems, such as human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), offer a more physiologically relevant platform for studying the effects of ion channel modulators compared to traditional heterologous expression systems nih.gov. These cells express a complement of human ion channels in a native cellular environment, allowing for the study of DCB's effects on cardiac action potentials and its potential pro- or anti-arrhythmic properties nih.govresearchgate.net. Such platforms can be used to assess the integrated effect of DCB on multiple cardiac ion channels simultaneously nih.gov.

In Silico Models: Computational, or in silico, modeling provides a powerful tool for simulating the interaction of drugs with ion channels at an atomic level and predicting the functional consequences plos.orgnih.govnih.gov. Techniques like molecular docking and molecular dynamics simulations can predict the binding site of this compound on different ion channel proteins and elucidate the structural basis for its activity and selectivity nih.gov.

Furthermore, kinetic modeling, such as Markov models, can be developed to describe the state-dependent block of various ion channels by DCB researchgate.netresearchgate.net. By integrating experimental data from electrophysiological studies into these models, researchers can simulate how the compound affects channel gating and ion permeation under dynamic conditions, such as during a cardiac action potential researchgate.netresearchgate.net. These predictive models can accelerate the design of more specific analogs and provide deeper mechanistic insights into the compound's polypharmacology nih.gov.

Exploration of Novel Therapeutic Hypotheses in Preclinical Settings for Ion Channel Modulation

The ability of this compound to modulate multiple ion channels suggests its potential utility in disease models where the pathophysiology involves complex dysregulation of ion homeostasis. While its lack of specificity may be a drawback for targeted therapy, it could be advantageous in conditions where modulating several targets offers a synergistic therapeutic effect.

One promising area is in the context of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, where disruptions in Ca2+ homeostasis, mitochondrial dysfunction, and oxidative stress are common pathological features mdpi.comnih.govneuroscirn.org. The inhibition of the Na+/Ca2+ exchanger is considered a potential therapeutic strategy to mitigate Ca2+ overload in neurons mdpi.com. Preclinical studies could explore whether the combined effects of DCB on NCX and other channels could be neuroprotective. For instance, the modulation of K+ channels could also impact neuronal excitability.

Another emerging therapeutic hypothesis involves host-directed therapy for intracellular bacterial infections. A recent study suggested that modulating intracellular Ca2+ transport with this compound could promote phagosome maturation and the control of intracellular bacteria, such as Mycobacterium tuberculosis, in infected cells universiteitleiden.nl. This represents a novel application for DCB that warrants further preclinical investigation.

Furthermore, given its effects on cardiac ion channels, exploring its utility in specific models of cardiac arrhythmia or heart failure is a valid direction. Inhibition of the NCX is being investigated as a strategy to improve cardiac function in heart failure by preventing Ca2+ depletion from the sarcoplasmic reticulum nih.govmdpi.com. Preclinical studies could assess if the multi-target profile of DCB offers unique benefits in specific cardiac disease contexts.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 3',4'-Dichlorobenzamil derivatives for experimental use?

- Synthesis typically involves refluxing precursor compounds (e.g., dichlorophenoxyacetic acid hydrazide) in DMSO, followed by distillation, crystallization, and characterization via melting point and spectral analysis. Yield optimization (e.g., 65% in light-yellow powder form) and purity validation are critical steps .

Q. How is this compound utilized in calcium imaging studies to investigate ion channel activity?

- In photoreceptor research, cells loaded with Fluo-4 AM are treated with this compound (3 µM) to block cyclic nucleotide-gated (CNG) channels. Post-imaging, fixation with paraformaldehyde and immunostaining (e.g., anti-visinin antibodies) confirm molecular identity. Integrated optical density (IOD) analysis quantifies calcium flux .

Q. What is the role of this compound as a sodium-calcium exchanger (NCX) inhibitor in cardiovascular models?

- At 10⁻⁴ M, this compound hydrochloride (3,4-DCB) abolishes phenylephrine-induced vascular contraction in myocardial infarction models. This highlights its utility in studying NCX-mediated calcium homeostasis and pathological mechanisms in ischemia-reperfusion injury .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when this compound exhibits off-target effects on RNA splicing?

- Studies show that this compound inhibits pre-mRNA splicing in vitro and in vivo at pharmacologically relevant concentrations. To validate specificity, parallel experiments using spliceosome-specific inhibitors (e.g., spliceostatin A) and RNA-seq analysis are recommended to distinguish direct NCX effects from splicing artifacts .

Q. What experimental designs are optimal for distinguishing this compound’s dual roles in NCX inhibition and CNG channel blockade?

- Use isoform-specific inhibitors (e.g., SEA0400 for NCX1) alongside this compound in dose-response assays. Combine electrophysiology (patch-clamp for CNG channels) with calcium flux assays to decouple overlapping pathways. CRISPR-Cas9 knockout models of NCX or CNG subunits further clarify target specificity .

Q. How does this compound disrupt Plasmodium falciparum’s digestive vacuole, and what methodological considerations apply to antimalarial studies?

- High-content phenotypic screens reveal that this compound destabilizes the Plasmodium digestive vacuole by interfering with ion gradients. Use synchronized parasite cultures and live-cell imaging (e.g., pH-sensitive dyes) to quantify vacuolar integrity. Cross-validate with genetic knockdowns of vacuolar transporters to confirm mechanism .

Q. What strategies mitigate cytotoxicity when using this compound in long-term cell culture experiments?

- Cytotoxicity arises from prolonged NCX inhibition, leading to calcium overload. Titrate concentrations (start at 1–10 µM) and employ pulsatile dosing. Pair with calcium chelators (e.g., BAPTA-AM) or use conditional NCX knockout cell lines to maintain viability while preserving experimental outcomes .

Data Analysis & Optimization

Q. How should researchers analyze calcium signaling data when this compound is used in combination with other channel blockers?

- Normalize fluorescence intensity (IOD) to baseline and control groups. For co-treatment studies (e.g., with L-cis-diltiazem), apply multivariate regression to isolate compound-specific effects. Open-source tools like ImageJ or commercial software (LabWorks 4.0) enable batch processing of imaging datasets .

Q. What statistical approaches are recommended for reconciling variability in this compound’s efficacy across different tissue types?

- Use mixed-effects models to account for tissue-specific variability (e.g., vascular vs. neuronal tissues). Meta-analysis of dose-response curves from independent studies (e.g., IC₅₀ = 10 µM for NCX in A549 cells vs. 38 µM for CNG channels) identifies context-dependent potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。